

Preliminary Studies on the Cytotoxicity of LY345899: A Technical Guide

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Compound of Interest

Compound Name: LY 345899

Cat. No.: B15613109

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Introduction

LY345899 is a folate analog that has garnered attention in preclinical cancer research for its role as a dual inhibitor of methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) and methylenetetrahydrofolate dehydrogenase 2 (MTHFD2). These enzymes are critical components of one-carbon metabolism, a pathway essential for the biosynthesis of nucleotides and amino acids, and for maintaining cellular redox balance. Upregulation of MTHFD2 is a characteristic feature of many cancer types, correlating with poor prognosis and making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the preliminary cytotoxic effects of LY345899, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Mechanism of Action

LY345899 exerts its cytotoxic effects by inhibiting MTHFD1 and MTHFD2, which are key enzymes in the folate-mediated one-carbon metabolism pathway. MTHFD1 is primarily located in the cytoplasm, while MTHFD2 resides in the mitochondria. Inhibition of these enzymes disrupts the production of formate and one-carbon units necessary for de novo purine and thymidylate synthesis. This disruption of nucleotide biosynthesis is a primary driver of the compound's anti-proliferative effects.

Furthermore, the inhibition of MTHFD2, a significant source of mitochondrial NADPH, leads to a disturbance in the cellular redox homeostasis.[1] This results in an imbalance between reactive oxygen species (ROS) production and the cell's antioxidant capacity, leading to increased oxidative stress and subsequent apoptosis.[2][3]

Quantitative Cytotoxicity Data

LY345899 has demonstrated inhibitory activity against both MTHFD1 and MTHFD2 enzymes and has shown cytotoxic effects in various cancer cell lines, particularly those with high MTHFD2 expression.

Target/Cell Line	Assay Type	Endpoint	Value	Reference
MTHFD1 (human)	Enzymatic Assay	IC50	96 nM	[4]
MTHFD2 (human)	Enzymatic Assay	IC50	663 nM	[4]
LoVo (Colorectal Cancer)	Cell Viability (MTS)	Decreased Viability	Not Quantified	[2]
SW620 (Colorectal Cancer)	Cell Viability (MTS)	Decreased Viability	Not Quantified	[2]
HCT116 (Colorectal Cancer)	Cell Viability (MTS)	Decreased Viability	Not Quantified	[2]

In Vivo Efficacy in a Colorectal Cancer Patient-Derived Xenograft (PDX) Model[1]

Treatment Group	Mean Tumor Weight (mg) ± SD	Statistical Significance (vs. Vehicle)
Vehicle	1.83 ± 0.19	-
LY345899	0.74 ± 0.30	P < .001

Experimental Protocols

Cell Viability Assay (MTS)

This protocol is adapted from the study by Ju et al. (2019) to assess the effect of LY345899 on the viability of colorectal cancer cells.[\[2\]](#)

Materials:

- Colorectal cancer cell lines (e.g., LoVo, SW620, HCT116)
- Complete growth medium (e.g., RPMI-1640 with 10% FBS)
- 96-well plates
- LY345899
- MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
- Plate reader

Procedure:

- Seed colorectal cancer cells in 96-well plates at a density of 5,000 cells per well in 100 μ L of complete growth medium.
- Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Prepare serial dilutions of LY345899 in complete growth medium.
- After 24 hours, replace the medium with fresh medium containing various concentrations of LY345899 or vehicle control (e.g., DMSO).
- Incubate the cells for 72 hours.
- Add 20 μ L of MTS reagent to each well.
- Incubate the plates for 1-4 hours at 37°C.

- Measure the absorbance at 490 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)

This protocol describes the detection of apoptosis in cancer cells treated with LY345899 using Annexin V-FITC and propidium iodide (PI) staining, followed by flow cytometry.

Materials:

- Cancer cell lines
- 6-well plates
- LY345899
- Annexin V-FITC Apoptosis Detection Kit
- 1X Binding Buffer
- Propidium Iodide (PI)
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of LY345899 or vehicle control for the desired time period (e.g., 48 hours).
- Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
- Wash the cells twice with cold PBS.

- Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Transfer 100 μ L of the cell suspension to a new tube.
- Add 5 μ L of Annexin V-FITC and 5 μ L of PI.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the samples by flow cytometry within one hour.

In Vivo Colorectal Cancer Xenograft Model

This protocol is based on the study by Ju et al. (2019) to evaluate the in vivo antitumor activity of LY345899.[1]

Materials:

- Immunocompromised mice (e.g., BALB/c nude mice)
- Colorectal cancer cells (e.g., patient-derived xenograft tissue or cell lines like SW620, LoVo)
- LY345899
- Vehicle control
- Calipers for tumor measurement

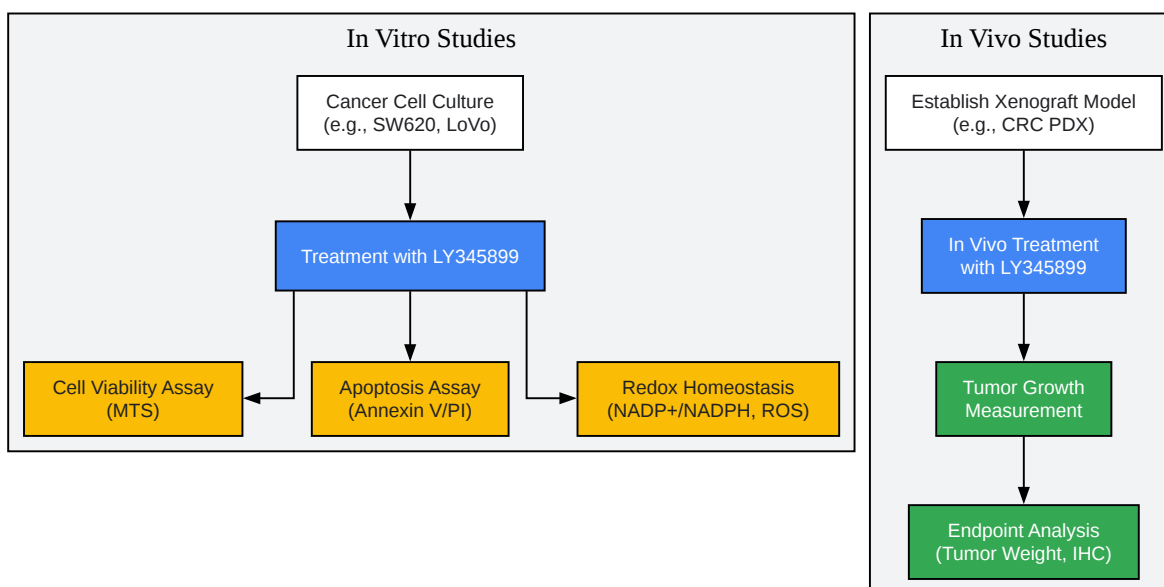
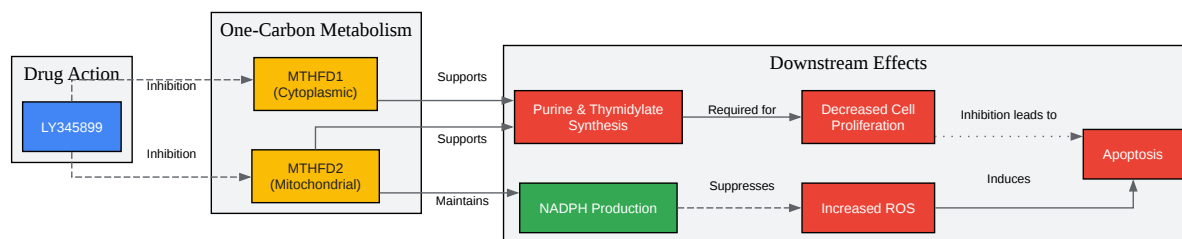
Procedure:

- Subcutaneously implant colorectal cancer cells or patient-derived tumor fragments into the flanks of the mice.
- Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
- Randomize the mice into treatment and control groups (n=5-10 mice per group).

- Administer LY345899 (e.g., 5-10 mg/kg) or vehicle control via intraperitoneal injection, 5 days a week for 4 weeks.[5]
- Measure tumor volume with calipers every few days using the formula: $\text{Volume} = (\text{length} \times \text{width}^2) / 2$.
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Signaling Pathways and Visualizations

The cytotoxic effects of LY345899 are mediated through the disruption of one-carbon metabolism, leading to nucleotide depletion and redox imbalance.



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